molecular formula C20H19BF3NO3 B1472620 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile CAS No. 1367127-44-3

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile

Cat. No.: B1472620
CAS No.: 1367127-44-3
M. Wt: 389.2 g/mol
InChI Key: LPVWDKKMHFYREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile is a useful research compound. Its molecular formula is C20H19BF3NO3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BF3NO3/c1-18(2)19(3,4)28-21(27-18)14-6-9-15(10-7-14)26-16-8-5-13(12-25)17(11-16)20(22,23)24/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVWDKKMHFYREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4-Iodophenoxy)-2-trifluoromethyl benzonitrile (20 g, 51.4 mmol) was treated with bis-pinacol boronate (13 g, 51.4 mmol, NetChem), KOAc (10 g, 102.8 mmol), and PdCl2dppf*CH2Cl2 (2.1 g, 2.57 mmol) in 50 mL dioxane at 100° C. for 20 hours. The reaction mixture was diluted with 500 mL water and extracted with 2×300 mL EtOAc. The combined organic layers were washed with 250 mL brine, dried over sodium sulfate, and concentrated under reduced pressure. The residue was chromatographed on silica using a gradient of EtOAc (20% max) in hexane as the eluent to give 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-2-(trifluoromethyl)benzonitrile (11.45 g, 57%). 1H NMR (400 MHz, CDCl3): 7.93-7.86 (2 H, m), 7.79-7.71 (1 H, m), 7.36-7.32 (1 H, m), 7.17-7.12 (1 H, m), 7.10-7.04 (2 H, m), 1.38-1.34 (12 H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
KOAc
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile
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4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile
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4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile
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4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile
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4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile
Reactant of Route 6
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4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxy]-2-trifluoromethylbenzonitrile

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